Nitrite d'argent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

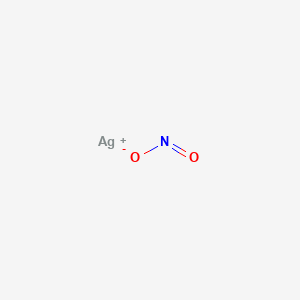

Silver nitrite is an inorganic compound with the chemical formula AgNO₂. It appears as colorless to yellow crystals and is known for its limited solubility in water. This compound is primarily used in organic synthesis and various chemical reactions due to its unique properties.

Applications De Recherche Scientifique

Silver nitrite has several applications in scientific research:

Biology: Employed in certain biological assays and staining techniques.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the production of aniline compounds and as a general oxidizing agent.

Mécanisme D'action

Target of Action

Silver nitrite, like other silver compounds, primarily targets bacterial cells . The free silver ions in silver nitrite precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This action is attributed to the precipitation of bacterial proteins by liberated silver ions .

Mode of Action

The mode of action of silver nitrite involves the coagulation of cellular protein to form an eschar . This is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax . The silver ions or salts or colloidal silver preparations can inhibit the growth of both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that silver nanoparticles can damage cell membranes due to their nano-size, generate reactive oxygen species (ros), and release ag ions . These actions can disrupt cellular signaling functions and lead to cell death .

Pharmacokinetics

For silver nitrate, another silver compound, it is known that because silver ions readily combine with protein, there is minimal gastrointestinal (gi) and cutaneous absorption of the preparations . The highest amounts of silver noted on autopsy have been in kidneys, and excretion in urine is minimal .

Result of Action

The result of silver nitrite’s action is the death of bacterial cells. The coagulation of cellular protein forms an eschar, which is a dry, dark scab or falling away of dead skin, typically caused by a burn, infection, or other skin disease . This mode of action is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax .

Action Environment

The action of silver nitrite can be influenced by environmental factors. For instance, the presence of chloride in the tissue can lead to the formation of silver chloride, which precipitates bacterial proteins . Additionally, the action of silver nitrite can be influenced by the presence of other ions in the environment

Analyse Biochimique

Biochemical Properties

Silver nitrite plays a significant role in biochemical reactions. It has been used to separate mixtures of alkenes by selective absorption . The resulting adduct can be decomposed with ammonia to release the free alkene .

Cellular Effects

Silver nanoparticles, which can be synthesized from silver nitrite, have shown remarkable antibacterial and antioxidant properties .

Molecular Mechanism

The molecular mechanism of silver nitrite is largely based on its interaction with alkenes. Silver ions bind alkenes reversibly, and silver nitrite has been used to separate mixtures of alkenes by selective absorption .

Temporal Effects in Laboratory Settings

Silver nitrate, a related compound, decomposes to give silver, oxygen gas, and nitrite .

Metabolic Pathways

Silver nanoparticles synthesized from silver nitrite have shown potential in various nutraceutical and biomedical applications .

Transport and Distribution

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

Subcellular Localization

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver nitrite is typically synthesized through the reaction between silver nitrate and an alkali nitrite, such as sodium nitrite. The reaction can be represented as follows: [ \text{AgNO₃ (aq) + NaNO₂ (s) → NaNO₃ (aq) + AgNO₂ (precipitate)} ] In this reaction, silver nitrite precipitates out of the solution due to its lower solubility compared to silver nitrate .

Industrial Production Methods: Industrial production of silver nitrite follows a similar method, where a solution of silver nitrate is reacted with sodium nitrite. The precipitated silver nitrite is then filtered, washed, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Silver nitrite undergoes various chemical reactions, including:

Oxidation: Silver nitrite can be oxidized to form silver nitrate.

Reduction: It can be reduced to elemental silver.

Substitution: Silver nitrite can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form nitro compounds.

Common Reagents and Conditions:

Oxidation: Typically involves strong oxidizing agents.

Reduction: Often requires reducing agents such as hydrogen gas or hydrazine.

Substitution: Commonly involves alkyl halides and is conducted under mild conditions with the presence of a solvent like ethanol.

Major Products Formed:

Oxidation: Silver nitrate (AgNO₃)

Reduction: Elemental silver (Ag)

Substitution: Nitroalkanes and other nitro compounds.

Comparaison Avec Des Composés Similaires

Silver nitrate (AgNO₃): A more soluble compound used extensively in photography, medicine, and as a precursor to other silver compounds.

Sodium nitrite (NaNO₂): A commonly used nitrite salt with applications in food preservation and as a reagent in organic synthesis.

Uniqueness of Silver Nitrite: Silver nitrite is unique due to its limited solubility in water, which makes it suitable for specific applications where controlled release of nitrite ions is required. Its ability to participate in nucleophilic substitution reactions also sets it apart from other silver compounds .

Propriétés

Numéro CAS |

7783-99-5 |

|---|---|

Formule moléculaire |

AgHNO2 |

Poids moléculaire |

154.882 g/mol |

Nom IUPAC |

nitrous acid;silver |

InChI |

InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3) |

Clé InChI |

RNJPRUUGAZPSQI-UHFFFAOYSA-N |

SMILES |

N(=O)[O-].[Ag+] |

SMILES canonique |

N(=O)O.[Ag] |

Key on ui other cas no. |

7783-99-5 |

Pictogrammes |

Oxidizer; Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.